2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid
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Overview
Description
2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyrazole derivatives with pyran intermediates under controlled conditions. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is explored as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: This compound shares a similar pyrazole core structure but differs in its substituents.
4-Pyrazoleboronic acid pinacol ester: Another pyrazole derivative with distinct functional groups and applications.
Uniqueness
2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid is unique due to its pyrano-pyrazole core, which imparts specific chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Properties
Molecular Formula |
C10H14N2O3 |
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Molecular Weight |
210.23 g/mol |
IUPAC Name |
2-propan-2-yl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6(2)12-9(10(13)14)7-3-4-15-5-8(7)11-12/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
XBCMIJAFTVCFNT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=C2CCOCC2=N1)C(=O)O |
Origin of Product |
United States |
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